2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide
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Overview
Description
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide typically involves multiple steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the acetamide group: This step involves the reaction of the pyrimidoindole intermediate with acetic anhydride or acetyl chloride.
N-Benzylation: The final step involves the reaction of the intermediate with 4-(dimethylamino)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or DNA. The exact mechanism of action would depend on the specific application and target. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Isoginkgetin: A biflavonoid with a similar core structure, known for its inhibitory effects on matrix metalloproteinases (MMPs) and pre-mRNA splicing.
7,8-Dimethoxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-5-yl 6-deoxy-α-L-mannopyranoside: A compound with similar methoxy and carbonyl groups, studied for its biological activity.
Uniqueness
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(dimethylamino)phenyl]methyl}acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(dimethylamino)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-27(2)15-7-5-14(6-8-15)11-24-20(29)12-28-13-25-21-16-9-18(31-3)19(32-4)10-17(16)26-22(21)23(28)30/h5-10,13,26H,11-12H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSTIKGHXPIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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